molecular formula C11H15N5O3S B12682761 9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)- CAS No. 88801-85-8

9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-

Cat. No.: B12682761
CAS No.: 88801-85-8
M. Wt: 297.34 g/mol
InChI Key: XPULRKNZIDAAQY-UHFFFAOYSA-N
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Description

“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is a complex organic compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives and specific reagents that introduce the thione and amino groups. Common synthetic routes may involve:

    Nucleophilic substitution reactions: to introduce amino groups.

    Thionation reactions: using reagents like phosphorus pentasulfide (P2S5) to convert carbonyl groups to thione groups.

    Cyclization reactions: to form the cyclopentyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including:

    Batch reactors: for controlled reaction conditions.

    Continuous flow reactors: for efficient and scalable production.

    Purification methods: such as crystallization, chromatography, and recrystallization to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” can undergo various chemical reactions, including:

    Oxidation: Conversion of thione to sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2).

    Reduction: Reduction of functional groups using reducing agents like sodium borohydride (NaBH4).

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).

    Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Catalysts: Transition metal catalysts like palladium (Pd) or platinum (Pt) for hydrogenation reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced purine derivatives.

    Substitution: Formation of substituted purine derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.

Biology

In biology, purine derivatives are essential for studying nucleic acids and their functions. This compound may be used in research related to DNA and RNA synthesis, replication, and repair.

Medicine

In medicine, purine derivatives have potential therapeutic applications. This compound may be investigated for its potential as an antiviral, anticancer, or antimicrobial agent.

Industry

In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its unique properties make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of “9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” involves its interaction with molecular targets and pathways. The compound may:

    Bind to specific enzymes or receptors: Modulating their activity and affecting biochemical pathways.

    Inhibit or activate enzymes: Leading to changes in metabolic processes.

    Interact with nucleic acids: Affecting DNA or RNA synthesis and function.

Comparison with Similar Compounds

Similar Compounds

    Adenine: A purine derivative found in DNA and RNA.

    Guanine: Another purine derivative found in DNA and RNA.

    Thioguanine: A purine analog used in chemotherapy.

Uniqueness

“9H-purine-6(1H)-thione, 2-amino-9-(2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl)-” is unique due to its specific functional groups and structural features

Properties

CAS No.

88801-85-8

Molecular Formula

C11H15N5O3S

Molecular Weight

297.34 g/mol

IUPAC Name

2-amino-9-[2,3-dihydroxy-4-(hydroxymethyl)cyclopentyl]-3H-purine-6-thione

InChI

InChI=1S/C11H15N5O3S/c12-11-14-9-6(10(20)15-11)13-3-16(9)5-1-4(2-17)7(18)8(5)19/h3-5,7-8,17-19H,1-2H2,(H3,12,14,15,20)

InChI Key

XPULRKNZIDAAQY-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C1N2C=NC3=C2NC(=NC3=S)N)O)O)CO

Origin of Product

United States

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